molecular formula C48H82O19 B12504315 2-{[2-hydroxy-6-(10-hydroxy-3a,6,6,9b,11a-pentamethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl)-2-methylheptan-3-yl]oxy}-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxane-3,4,5-triol

2-{[2-hydroxy-6-(10-hydroxy-3a,6,6,9b,11a-pentamethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl)-2-methylheptan-3-yl]oxy}-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxane-3,4,5-triol

Cat. No.: B12504315
M. Wt: 963.2 g/mol
InChI Key: KYVIPFHNYCKOMQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for cucurbitacin I 2-glucoside is 17-[(E)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione . This nomenclature reflects:

  • A cyclopenta[a]phenanthrene core with methyl substitutions at positions 4, 4, 9, 13, and 14.
  • A hydroxylated side chain at position 17 featuring an α,β-unsaturated ketone and geminal dimethyl groups.
  • A β-D-glucopyranosyl moiety linked via an ether bond at position 2 of the triterpenoid backbone.

Systematically, the compound belongs to the cucurbitacin glycoside subclass of triterpenoid saponins. Its classification is further defined by:

  • Parent aglycone : Cucurbitacin I (a 19-norlanostane derivative).
  • Glycosylation pattern : Monoglucosylation at C-2.

Molecular Formula and Stereochemical Configuration

The molecular formula C~36~H~52~O~12~ (exact mass: 676.8 g/mol) arises from:

  • Triterpenoid backbone : 30 carbons (C1–C30).
  • Glucosyl group : 6 carbons (C31–C36).

Stereochemical complexity is evident in:

Stereocenter Configuration Position in Structure
C-2 β-D-Glucose Glycosidic linkage
C-8 S Cyclopentane ring
C-9 R Methyl substitution
C-10 R Core skeleton
C-16 R Hydroxyl group
C-17 R Side chain attachment

The glucosyl moiety adopts the ^4~C~1~ chair conformation , stabilized by intramolecular hydrogen bonds between O3'–H···O5' and O2'–H···O6'. Nuclear magnetic resonance (NMR) data confirm the 23E configuration in the side chain, with coupling constants J~23,24~ = 15.2 Hz indicating trans olefin geometry.

Comparative Analysis with Related Cucurbitacin Glycosides

Cucurbitacin I 2-glucoside shares structural motifs with other cucurbitacin derivatives but exhibits distinct functionalization:

Feature Cucurbitacin I 2-glucoside Cucurbitacin IIa 2-O-glucoside Cucurbitacin E-2-O-glucoside
Aglycone type 19-Norlanostane Lanostane 19-Norlanostane
Glycosylation site C-2 C-2 C-2
Side chain 23E, 25-OH 23E, 25-OAc 23E, 24-OH
Bioactivity Cytotoxic Anti-inflammatory Bitterant

Key differentiating factors include:

  • C-25 substitution : The hydroxyl group in cucurbitacin I 2-glucoside contrasts with the acetylated C-25 in cucurbitacin B derivatives, reducing lipophilicity compared to acetyl-bearing analogs.
  • Ring A oxidation : A C-3 ketone and C-2 glucoside distinguish it from cucurbitacin D (C-2 ketone, C-3 hydroxyl).
  • Side chain rigidity : The 23E configuration induces planar strain, enhancing reactivity toward cellular thiols compared to 23Z isomers.

Crystallographic Data and Conformational Stability

X-ray crystallography of related cucurbitacins reveals:

  • Tetracyclic core : Adopts a boat-chair-boat-chair conformation across rings A–D, with torsional angles of 178.3° (C1–C10–C9–C8) and 56.7° (C13–C14–C15–C16).
  • Glycosidic linkage : The β-1→2 bond between glucose and aglycone creates a dihedral angle Φ = -75.3°, Ψ = 120.1°, minimizing steric clash with C-19 methyl groups.

Conformational stability arises from:

  • Intramolecular hydrogen bonds : Between C-16–OH and C-22 ketone (2.89 Å).
  • Van der Waals interactions : C-18/C-19 methyl groups stabilize the core against torsional stress.
  • Glucose solvation effects : The hydrophilic glucosyl group induces water-mediated stabilization in aqueous environments.

Properties

IUPAC Name

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[2-hydroxy-6-[11-hydroxy-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVIPFHNYCKOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

963.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mogroside III is complex due to its intricate structure, which includes multiple glycosylated sugar moieties linked to a mogrol backbone. One common method involves the biotransformation of mogroside V using enzymes such as β-glucosidase. This enzyme catalyzes the hydrolysis of mogroside V to produce mogroside III .

Industrial Production Methods

Industrial production of mogroside III typically involves the extraction and purification from monk fruit. The fruit is harvested, dried, and then subjected to water or ethanol extraction. The extract is further purified using techniques such as high-performance liquid chromatography (HPLC) to isolate mogroside III .

Chemical Reactions Analysis

Types of Reactions

Mogroside III undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions

Major Products Formed

The primary product of hydrolysis is mogroside III itself, while further hydrolysis can produce mogroside II and mogrol .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized into two groups: glycosylated triterpenoids and cyclopenta-fused polycyclic hydrocarbons. Key comparisons are summarized below:

Compound Structural Features Solubility Bioactivity Key References
Target Compound Cyclopenta[a]phenanthrene core + 2 β-D-glucopyranosyl units High (polar glycosides) Hypothesized: Membrane interaction, enzymatic modulation (e.g., saponin-like activity)
β-Sitosterol Cyclopentanophenanthrene backbone + hydroxyl group Low (nonpolar) Cholesterol metabolism modulation, anti-inflammatory
Campesterol Structural isomer of β-sitosterol with methyl group variation Low (nonpolar) Plant membrane stabilization, cholesterol precursor
Amygdalin Cyanogenic glycoside with β-D-glucopyranosyl units Moderate Cyanide release upon hydrolysis, controversial therapeutic claims
Cyclopenta(c,d)pyrene Polycyclic aromatic hydrocarbon with fused cyclopenta ring Insoluble High mutagenicity in bacterial assays; weak tumor-initiating activity

Key Observations:

Glycosylation Impact: The target compound’s glycosidic moieties distinguish it from nonpolar sterols (e.g., β-sitosterol) and hydrocarbons (e.g., cyclopenta(c,d)pyrene). These sugars enhance water solubility, likely reducing direct mutagenicity compared to lipophilic cyclopenta(c,d)pyrene, which penetrates cellular membranes more readily .

Bioactivity Contrasts : While cyclopenta(c,d)pyrene exhibits strong mutagenicity in Salmonella assays (TA98/TA100 strains) due to metabolic activation into reactive epoxides , the target compound’s glycosylation may redirect its metabolic pathway toward hydrolysis, releasing less toxic aglycones .

Mechanistic Insights:

  • Aromaticity vs.

Research Findings and Implications

  • Structural Similarity Principle: The compound’s functional groups (hydroxyls, ethers) align with the "similarity principle" in organic chemistry, where analogous moieties dictate comparable physical/chemical behaviors . For example, β-D-glucopyranosyl units confer polarity and hydrogen-bonding capacity, as seen in hesperidin ().
  • Contradictions in Bioactivity : Despite structural parallels to β-sitosterol, the target compound’s glycosylation may preclude direct interaction with cholesterol transporters, necessitating further in vitro studies .
  • Synthetic Challenges : The compound’s complexity (e.g., multiple stereocenters, glycosidic linkages) poses synthesis hurdles, mirroring issues in producing hypervalent iodine compounds ().

Biological Activity

The compound 2-{[2-hydroxy-6-(10-hydroxy-3a,6,6,9b,11a-pentamethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl)-2-methylheptan-3-yl]oxy}-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxane-3,4,5-triol is a complex natural product belonging to the class of mogrosides. Mogrosides are known for their intense sweetness and various biological activities. This article aims to explore the biological activity of this specific compound through a review of existing literature, including case studies and research findings.

Structural Overview

The compound features a complex structure characterized by multiple hydroxyl groups and a cyclopenta[a]phenanthrene backbone. Its molecular formula can be represented as follows:

C30H50O14C_{30}H_{50}O_{14}

Key Structural Features

  • Hydroxyl Groups : The presence of multiple hydroxyl groups contributes to its solubility and potential biological interactions.
  • Cyclopenta[a]phenanthrene Core : This moiety is often associated with various pharmacological properties.

Antioxidant Activity

Research indicates that mogrosides possess significant antioxidant properties. A study demonstrated that compounds derived from mogrosides can scavenge free radicals effectively, thus protecting cells from oxidative stress. The specific compound has shown promise in reducing oxidative damage in cellular models.

Anti-inflammatory Effects

Mogrosides have been linked to anti-inflammatory effects. In vitro studies suggest that the compound can inhibit pro-inflammatory cytokines and pathways involved in inflammation. This activity may be beneficial in conditions such as arthritis and other inflammatory diseases.

Antidiabetic Properties

Several studies have highlighted the antidiabetic potential of mogrosides. The compound may enhance insulin sensitivity and reduce blood glucose levels through various mechanisms including the modulation of glucose transporters.

Anticancer Activity

Emerging research suggests that mogrosides exhibit anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo models. Specific pathways affected include those related to cell cycle regulation and apoptosis.

Neuroprotective Effects

There is growing evidence supporting the neuroprotective effects of mogrosides. Studies indicate that these compounds can protect neuronal cells from apoptosis induced by oxidative stress and neuroinflammation.

Case Studies

  • Antioxidant Activity Study :
    • Objective : To evaluate the free radical scavenging ability of mogroside compounds.
    • Findings : The tested compounds demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured cells.
    • Reference :
  • Anti-inflammatory Effects :
    • Objective : Investigating the modulation of inflammatory markers by mogrosides.
    • Findings : The compound reduced levels of TNF-alpha and IL-6 in macrophage cultures.
    • Reference :
  • Antidiabetic Research :
    • Objective : Assessing the impact on glucose metabolism.
    • Findings : Mice treated with mogroside exhibited lower blood glucose levels after glucose tolerance tests.
    • Reference :
  • Anticancer Activity :
    • Objective : Evaluating the cytotoxic effects on cancer cell lines.
    • Findings : Significant inhibition of cell proliferation was observed in breast cancer cell lines treated with mogroside extracts.
    • Reference :

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